BenchChemオンラインストアへようこそ!

Endoxifen (Z-isomer hydrochloride)

Isomer stability Enteric formulation Gastric degradation

Choose (Z)-endoxifen hydrochloride to eliminate CYP2D6-dependent bioactivation variability in your preclinical studies. Unlike tamoxifen, direct administration ensures consistent, therapeutically relevant exposure regardless of host metabolic status. This compound targets both ERα and PKCβ1, distinguishing it from 4-hydroxytamoxifen. For oral formulation research, specify ≥90% Z-isomer content to maintain activity through the GI tract. Essential reference standard for endoxifen plasma assays and development of enteric formulations addressing acid-catalyzed isomerization.

Molecular Formula C25H28ClNO2
Molecular Weight 409.9 g/mol
Cat. No. B8055714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEndoxifen (Z-isomer hydrochloride)
Molecular FormulaC25H28ClNO2
Molecular Weight409.9 g/mol
Structural Identifiers
SMILESCCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3.Cl
InChIInChI=1S/C25H27NO2.ClH/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2;/h4-16,26-27H,3,17-18H2,1-2H3;1H
InChIKeyRPFIMPDXTABYCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Endoxifen Z-isomer Hydrochloride: A CYP2D6-Independent Active SERM for Preclinical and Clinical Research


Endoxifen Z-isomer hydrochloride (CAS 1032008-74-4) is the hydrochloride salt of (Z)-endoxifen (4-hydroxy-N-desmethyltamoxifen), the primary active metabolite of tamoxifen [1]. Generated endogenously via CYP3A4/5 and CYP2D6-mediated metabolism, (Z)-endoxifen functions as a potent selective estrogen receptor modulator (SERM) with greater potency than the parent drug tamoxifen [1]. Exogenous administration of the Z-isomer hydrochloride bypasses CYP2D6-dependent bioactivation, addressing a critical source of inter-patient variability in tamoxifen therapy [2]. This compound is widely used in research focused on estrogen-dependent cancers, endocrine therapy resistance, ER signaling, and preclinical pharmacology studies .

Why Tamoxifen or 4-Hydroxytamoxifen Cannot Substitute for Endoxifen Z-isomer Hydrochloride


Generic substitution among tamoxifen metabolites is scientifically unsound due to three independent factors. First, tamoxifen requires CYP2D6-mediated bioactivation to generate endoxifen; approximately 7-10% of patients harbor CYP2D6 poor-metabolizer genotypes that produce subtherapeutic endoxifen concentrations, compromising clinical outcomes [1]. Exogenous (Z)-endoxifen hydrochloride bypasses this enzymatic bottleneck entirely [2]. Second, (Z)-endoxifen exhibits isomer-specific instability under acidic conditions, with gastric pH converting a significant proportion to the inactive (E)-isomer—a challenge addressed only by enteric formulations specific to the hydrochloride salt [3]. Third, while 4-hydroxytamoxifen shows comparable in vitro potency to endoxifen, its steady-state plasma concentration in patients receiving tamoxifen is approximately 7-fold lower than endoxifen [4], rendering it a minor contributor to the aggregate anti-estrogenic effect in vivo.

Endoxifen Z-isomer Hydrochloride: Quantitative Differentiation Evidence Versus Key Comparators


Z-Isomer vs. E-Isomer: Acid-Catalyzed Isomerization Inactivates the Compound

Under acidic gastric conditions (pH ~2), a significant proportion of (Z)-endoxifen converts to the pharmacologically inactive (E)-isomer. (E)-endoxifen exhibits no estrogenic activity at therapeutic serum concentrations and is unable to down-regulate ER levels [1]. This pH-dependent Z→E isomerization represents a major bioavailability barrier for non-enteric oral formulations [2]. Patented enteric formulations require ≥90% of the endoxifen content as the (Z)-isomer to ensure delivery of the active species [3].

Isomer stability Enteric formulation Gastric degradation

CYP2D6 Pharmacogenomic Independence: Bypassing the Tamoxifen Bioactivation Bottleneck

Tamoxifen requires CYP2D6-mediated oxidation to generate therapeutically relevant endoxifen concentrations. Patients with reduced-function CYP2D6 variants produce subtherapeutic endoxifen levels, compromising efficacy [1]. In a clinical study of CYP2D6 poor metabolizers, 12 of 13 patients (92.3%) achieved target endoxifen concentrations with direct endoxifen supplementation versus 0 of 9 patients (0%) receiving placebo added to tamoxifen [2]. (Z)-Endoxifen hydrochloride eliminates CYP2D6 genetic variability as a confounder, enabling consistent therapeutic exposure regardless of patient genotype [3].

CYP2D6 polymorphism Poor metabolizer Pharmacogenomics

In Vivo Concentration Advantage Over 4-Hydroxytamoxifen: ~7-Fold Higher Steady-State Plasma Levels

While endoxifen and 4-hydroxytamoxifen (4OHTAM) demonstrate essentially equivalent in vitro potency—showing identical ERα/ERβ binding affinity and comparable IC50 values (~50 nM) in MCF-7 anti-proliferative assays [1]—their in vivo exposure differs dramatically. In breast cancer patients receiving therapeutic doses of tamoxifen, steady-state plasma concentrations of endoxifen are approximately 7-fold higher than those of 4OHTAM [1]. This pharmacokinetic advantage positions endoxifen as the major active metabolite responsible for tamoxifen's aggregate anti-estrogenic effect in vivo [2].

Pharmacokinetics Steady-state concentration Metabolite comparison

Enteric Formulation Patent: ≥90% (Z)-Isomer Content with Gastric Bypass Technology

U.S. Patent No. 12,071,391 (granted August 2024) protects compositions comprising endoxifen (free base or salt forms) combined with an enteric material, wherein at least 90% of the endoxifen is the active (Z)-isomer [1]. This proprietary formulation bypasses gastric degradation—acidic stomach conditions convert a significant proportion of unprotected (Z)-endoxifen to the inactive (E)-isomer—enabling oral administration without reliance on hepatic CYP2D6 metabolism to achieve therapeutic concentrations [1]. The mean half-life of endoxifen administered via such compositions is reported as 30 to 60 hours [2].

Formulation patent Oral bioavailability Enteric coating

Anti-Proliferative IC50 Comparison: Endoxifen vs. 4-Hydroxytamoxifen in MCF-7 Cells

In MCF-7 human breast cancer cells, endoxifen exhibits anti-proliferative activity but requires higher concentrations than 4-hydroxytamoxifen to achieve equivalent effect. Specifically, IC50 values for endoxifen were 100 nM in E2-deprived conditions and 500 nM in the presence of 1 nM estradiol, whereas 4-OH-tamoxifen achieved IC50 at 10 nM and 50 nM respectively—representing a 10-fold potency difference in favor of 4-OH-tamoxifen in this in vitro system [1]. However, clinical relevance of this in vitro potency difference is mitigated by endoxifen's substantially higher in vivo plasma concentrations [2].

IC50 Anti-proliferative assay MCF-7 breast cancer

In Vivo Xenograft Efficacy: Oral (Z)-Endoxifen Tumor Growth Inhibition

In the MCF-7 human mammary tumor xenograft model using female athymic mice, (Z)-endoxifen administered orally at doses of 4-8 mg/kg produced significant tumor growth inhibition [1]. This in vivo efficacy, achieved without reliance on host CYP2D6-mediated metabolism, supports the compound's potential as a direct therapeutic agent independent of tamoxifen prodrug conversion [1]. The study also validated analytical methods for quality control of the API and drug product, confirming method linearity, precision, accuracy, and specificity in the presence of impurities and degradation products [2].

Xenograft model Tumor growth inhibition Preclinical efficacy

Endoxifen Z-isomer Hydrochloride: High-Value Application Scenarios for Scientific Procurement


Preclinical Studies in CYP2D6-Knockout or Genetically Variable Animal Models

In rodent models where CYP2D6 activity is absent, reduced, or species-specific, tamoxifen fails to generate therapeutically relevant endoxifen concentrations. Direct administration of (Z)-endoxifen hydrochloride eliminates this metabolic bottleneck, enabling consistent compound exposure regardless of host CYP2D6 status [1]. This is critical for xenograft studies where tumor growth inhibition data must not be confounded by variable prodrug conversion. The MCF-7 xenograft model validated (Z)-endoxifen at 4-8 mg/kg oral dosing for significant tumor growth inhibition, establishing a benchmark for preclinical efficacy testing [1].

Tamoxifen-Resistant Breast Cancer Model Development and Mechanistic Studies

(Z)-Endoxifen exhibits efficacy in aromatase inhibitor-resistant ER-positive breast cancer models, targeting both ERα-mediated signaling and, at higher concentrations, the oncogenic protein PKCβ1 [1]. This dual mechanism distinguishes it from tamoxifen and 4-hydroxytamoxifen, which primarily act via ER modulation. Researchers investigating resistance mechanisms or developing combination therapies should prioritize (Z)-endoxifen hydrochloride for its broader target profile at clinically attainable concentrations [2].

Oral Formulation Development Requiring Gastric Bypass or Enteric Delivery

Standard (Z)-endoxifen undergoes acid-catalyzed Z→E isomerization in the stomach, converting the active compound to inactive (E)-endoxifen [1]. Patented enteric formulations specifying ≥90% (Z)-isomer content and gastric bypass technology (U.S. Patent 12,071,391) address this stability challenge [2]. Researchers developing oral delivery systems for (Z)-endoxifen hydrochloride should procure material meeting these isomeric purity specifications and consider enteric coating strategies to preserve activity through the GI tract. The mean half-life of 30-60 hours supports once-daily dosing in appropriately formulated compositions [3].

Pharmacogenomic Bridging Studies Between CYP2D6 Genotype and Tamoxifen Outcomes

(Z)-Endoxifen hydrochloride serves as the essential reference compound for calibrating assays that measure endoxifen concentrations in patient plasma and for establishing exposure-response relationships independent of CYP2D6 variability. The Antiestrogenic Activity Score (AAS), which integrates tamoxifen and three metabolites including endoxifen, demonstrated that an AAS threshold of 1798 was associated with improved recurrence-free survival (HR 0.67, 95% CI 0.47-0.96) [1]. However, using the AAS threshold instead of endoxifen concentration alone led to different dose recommendations for 5.2% of patients [1], underscoring the need for accurate endoxifen quantification in clinical pharmacology studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Endoxifen (Z-isomer hydrochloride)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.